2-Methyl-1H-indole-3-carboximidamide

Description

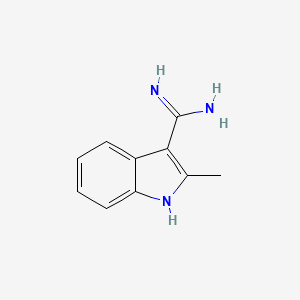

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCAMTGNFLFOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677550 | |

| Record name | 1-(2-Methyl-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889944-18-7 | |

| Record name | 1-(2-Methyl-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1h Indole 3 Carboximidamide and Analogues

Strategies for Indole (B1671886) Core Formation

The formation of the indole ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions and modern catalytic methods available to synthetic chemists. For the preparation of 2-methyl-1H-indole derivatives, several key strategies are particularly relevant.

Palladium-Catalyzed Heterocyclization Approaches

Transition metal catalysis, particularly using palladium, has emerged as a powerful tool for the synthesis of indoles due to its high efficiency and functional group tolerance organic-chemistry.org. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single cascade or a stepwise manner.

One common palladium-catalyzed approach involves the intramolecular cyclization of suitably substituted anilines. For instance, the intramolecular Heck reaction of 2-halo-N-allylanilines provides a direct route to indole derivatives nih.gov. Another strategy is the reductive cyclization of β-nitrostyrenes using a palladium catalyst and a carbon monoxide surrogate, such as phenyl formate, which can lead to the formation of the indole ring researchgate.net. Additionally, palladium-catalyzed C-H functionalization/intramolecular C-N bond formation processes have been developed for the efficient synthesis of various N-heterocycles, including indoles nih.gov.

A specific example relevant to the target scaffold is the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from functionalized anilines through an intramolecular oxidative coupling, which can be efficiently promoted by microwave irradiation arkat-usa.orgacs.org.

Table 1: Examples of Palladium-Catalyzed Indole Synthesis

| Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| 2-Halo-N-allylanilines | Pd Catalyst, Ligand, Base | Indole derivatives | nih.gov |

| β-Nitrostyrenes | PdCl2(CH3CN)2, Phenanthroline, Phenyl formate | Indole derivatives | researchgate.net |

Fischer Indole Synthesis and Related Protocols

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for preparing indoles amanote.comresearchgate.netnih.gov. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone amanote.comnih.gov.

For the synthesis of 2-methyl-1H-indole, the phenylhydrazone of acetone can be treated with a Lewis acid, such as zinc chloride, at elevated temperatures organic-chemistry.org. The general mechanism proceeds through the formation of an enamine tautomer from the protonated arylhydrazone, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to break the N-N bond. The resulting diimine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring nih.gov. A key feature of the Fischer synthesis is that it can be carried out as a one-pot reaction without the need to isolate the intermediate arylhydrazone researchgate.net.

Table 2: Key Steps in the Fischer Indole Synthesis

| Step | Description |

|---|---|

| 1 | Formation of Arylhydrazone |

| 2 | Protonation and Tautomerization to Enamine |

| 3 | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement |

| 4 | Cyclization and Elimination of Ammonia |

Bartoli Indole Synthesis and Analogous Methods

The Bartoli indole synthesis is a valuable method for the preparation of substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents researchgate.netresearchgate.netacs.org. The reaction requires at least two equivalents of the vinyl Grignard reagent when starting from a nitrosoarene and three equivalents for a nitroarene researchgate.netacs.org. The presence of a bulky ortho substituent on the nitroarene is often crucial for the success of the reaction, as it facilitates the key organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement step in the mechanism researchgate.netresearchgate.net.

The mechanism involves the initial addition of the Grignard reagent to the nitro group, leading to the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent then adds to the nitroso group. This is followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, intramolecular cyclization, and subsequent workup to yield the indole product researchgate.netacs.orgnih.gov. A modification of this method, known as the Dobbs modification, utilizes an ortho-bromine as a directing group, which can be subsequently removed, further expanding the scope of the synthesis researchgate.net.

Microwave-Assisted Synthetic Routes to Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green and efficient method for the synthesis of heterocyclic compounds, including indoles researchgate.net. Microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods researchgate.net.

Several classical indole syntheses, such as the Fischer, Bischler, and Batcho-Leimgruber syntheses, have been successfully adapted to microwave conditions . For example, a solvent-free Bischler indole synthesis of 2-arylindoles has been developed by irradiating a solid-state mixture of anilines and phenacyl bromides with microwaves, offering an environmentally friendly alternative to traditional methods arkat-usa.org. Furthermore, as mentioned previously, palladium-catalyzed heterocyclization reactions to form indole derivatives can be significantly accelerated and improved by the use of microwave heating arkat-usa.orgacs.org.

Introduction and Derivatization of the Carboximidamide Group

Once the 2-methyl-1H-indole core is synthesized, the next critical step is the introduction of the carboximidamide group at the 3-position. This can be achieved through various general synthetic routes to carboximidamides, often starting from a nitrile precursor.

General Synthetic Routes to Carboximidamides

The most common and direct method for the synthesis of carboximidamides is the Pinner reaction organic-chemistry.orgresearchgate.netresearchgate.netacs.org. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt organic-chemistry.orgresearchgate.netresearchgate.net. Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine researchgate.net. The initial step is typically carried out by passing anhydrous hydrogen chloride gas through a solution of the nitrile in an anhydrous alcohol researchgate.net.

A plausible pathway to 2-methyl-1H-indole-3-carboximidamide would first involve the synthesis of 2-methyl-1H-indole-3-carbonitrile. This nitrile can be prepared from 2-methyl-1H-indole via a Vilsmeier-Haack formylation to yield 2-methyl-1H-indole-3-carbaldehyde, followed by conversion of the aldehyde to the nitrile. The resulting 2-methyl-1H-indole-3-carbonitrile can then be subjected to the Pinner reaction conditions (treatment with an alcohol and HCl) followed by ammonolysis to yield the target 2-methyl-1H-indole-3-carboximidamide.

Alternative methods for the synthesis of amidines include the reaction of thioamides with amines in the presence of a coupling agent or the reaction of orthoesters with amines researchgate.net. The synthesis of thioamides can be achieved through various methods, including the use of Lawesson's reagent to thionate the corresponding amide nih.gov.

Table 3: General Methods for Carboximidamide Synthesis

| Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| Nitrile | Alcohol, HCl, then NH3 | Pinner Salt (Imino ester) | Carboximidamide |

| Thioamide | Amine, Coupling Agent | - | Carboximidamide |

Synthesis of N′-hydroxy-1-methyl-1H-indole-3-carboximidamide Derivatives

The synthesis of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide derivatives can be achieved through a multi-step process starting from 1H-indole-3-carbaldehyde. Initially, the indole nitrogen is methylated to produce 1-methyl-1H-indole-3-carbaldehyde. mdpi.com This intermediate then undergoes a condensation reaction with hydroxylamine hydrochloride to yield the corresponding oxime, (Z/E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine. mdpi.com Subsequent reduction of the oxime functionality would lead to the desired N'-hydroxy-1-methyl-1H-indole-3-carboximidamide derivatives. The reaction conditions, such as the choice of solvent and base, can influence the isomeric ratio of the oxime intermediate. mdpi.com

A general route involves the condensation of an appropriately substituted indole-3-carbaldehyde with hydroxylamine hydrochloride. mdpi.com For instance, 1H-indole-3-carbaldehyde can be reacted with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide to form (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine. mdpi.com This intermediate can then be N-methylated. For example, treatment of 1H-indole-3-carbaldehyde with methyl iodide in the presence of a base like potassium carbonate yields 1-methyl-1H-indole-3-carbaldehyde. mdpi.com This N-methylated aldehyde can then be converted to its corresponding N'-hydroxy-carboximidamide derivative. mdpi.com

Table 1: Synthesis of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide Derivatives

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

|---|---|---|---|

| 1H-indole-3-carbaldehyde | 1. CH3I, K2CO3, CH3CN, DMF, reflux; 2. NH2OH·HCl, NaOH, EtOH, 0-27 °C | 1-Methyl-1H-indole-3-carbaldehyde, (Z/E)-N-Hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |

Tandem Cyclization Reactions Involving Benzamidines and Indole Precursors

A novel approach for constructing polysubstituted pyrimido[4,5-b]indoles involves a base-promoted tandem cyclization of 2-(indol-3-yl)naphthoquinones with benzamidines. acs.orgacs.orgnih.gov This one-pot, transition-metal-free method leads to the formation of three nitrogen heterocyclic rings through multiple C-N bond formations. acs.orgacs.orgnih.gov The reaction is initiated by the Michael addition of benzamidine to the 2-(indol-3-yl)naphthoquinone, followed by intramolecular condensation and a series of oxidation and cyclization steps. acs.org This strategy provides a direct route to complex heterocyclic systems from readily available indole precursors and benzamidines. acs.orgacs.orgnih.gov

Functionalization and Substitution Strategies on the Indole Scaffold

Regioselective Functionalization of the Indole Ring

The functionalization of the indole ring at specific positions is a key strategy for modifying the properties of indole-based compounds. While the C2 and C3 positions are the most reactive towards electrophilic substitution, regioselective functionalization at other positions, such as C4, C5, C6, and C7, can be achieved using directing groups or by manipulating the electronic properties of the indole nucleus. nih.gov For instance, the use of a directing group on the indole nitrogen can facilitate C-H activation and subsequent functionalization at the C4 or C7 positions. nih.gov The introduction of substituents on the benzene (B151609) ring of the indole can also influence the regioselectivity of further reactions. nih.gov

Methylation and Other Alkylation Reactions on the Indole Nitrogen and Carbon Positions

Alkylation of the indole nitrogen is a common modification in the synthesis of indole derivatives. google.com This can be achieved using various alkylating agents in the presence of a base. google.com For example, N-methylation can be carried out using dimethyl carbonate with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comst-andrews.ac.uk Microwave-assisted synthesis has also been employed for efficient N-alkylation. google.com Besides the nitrogen, carbon positions of the indole ring can also be alkylated, although this often requires more specific reaction conditions and can be influenced by the existing substituents on the ring. nih.govacs.org

Table 2: Reagents for N-Alkylation of Indoles

| Alkylating Agent | Base | Conditions | Reference |

|---|---|---|---|

| Dimethyl carbonate | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Mild conditions | google.comst-andrews.ac.uk |

| Phenyl trimethylammonium iodide (PhMe3NI) | Mild base | N/A | nih.govacs.org |

| Methyl iodide | Potassium tert-butoxide | Ambient temperature | nih.gov |

Synthesis of Pyrimido[4,5-b]indole Systems Incorporating Amidines

Pyrimido[4,5-b]indole systems, which are fused heterocyclic structures containing both a pyrimidine and an indole ring, can be synthesized from indole precursors and amidines. mdpi.comresearchgate.net One method involves a four-component reaction of indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide under transition-metal-free conditions, where the pyrimidine ring is formed in a one-pot [4+2] annulation reaction. mdpi.comresearchgate.net Another approach is the base-promoted tandem cyclization of 2-(indol-3-yl)naphthoquinones with benzamidines, which yields polysubstituted pyrimido[4,5-b]indoles. acs.orgacs.orgnih.gov These methods provide access to a diverse range of pyrimido[4,5-b]indole derivatives with potential biological activities. nih.gov

Preparation of Indole-Derived Heterocyclic Hybrids (e.g., Oxadiazoles, Triazoles)

Indole-derived heterocyclic hybrids, such as those containing oxadiazole or triazole rings, are of interest due to their diverse pharmacological properties. utar.edu.my The synthesis of 1,3,4-oxadiazole derivatives often starts from an indole ester, which is converted to a carboxylic acid hydrazide. utar.edu.my This hydrazide is then cyclized with various reagents to form the oxadiazole ring. utar.edu.my For the synthesis of indole-triazole hybrids, a common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," where an indole derivative containing an azide or alkyne functionality is reacted with a corresponding triazole precursor. frontiersin.org These synthetic strategies allow for the creation of a wide array of indole-based heterocyclic compounds. mdpi.comresearchgate.net

Structure Activity Relationship Sar Investigations of 2 Methyl 1h Indole 3 Carboximidamide Derivatives

Systematic Structural Modifications on the Indole (B1671886) Nucleus and Carboximidamide Moiety

The exploration of the 2-methyl-1H-indole-3-carboximidamide scaffold involves systematic modifications at several key positions to probe the chemical space and understand its effect on biological activity. These modifications can be broadly categorized into changes on the indole nucleus and alterations of the carboximidamide group itself.

Modifications on the Indole Nucleus:

Position 1 (N-H): The indole nitrogen is a common site for substitution. Alkylation or arylation at this position can significantly impact the molecule's lipophilicity and hydrogen bonding capacity. For instance, the introduction of a para-fluorobenzyl group has been explored to modulate activity. nih.gov

Position 2 (-CH3): While the core structure specifies a methyl group at this position, variations can influence steric interactions within the target's binding pocket.

Position 3 (-C(=NH)NH2): This position holds the key carboximidamide functional group, but initial synthetic routes often start from the corresponding carboxylic acid or carboxylate esters. nih.govmdpi.com

Benzene (B151609) Ring (Positions 4, 5, 6, 7): The benzene portion of the indole ring is a prime target for substitution with various functional groups. Halogens (e.g., chloro, fluoro), electron-donating groups, and electron-withdrawing groups have been introduced to modulate electronic properties and metabolic stability. nih.govnih.gov For example, chloro- and fluoro-substitutions at the C5 position have been studied in related indole-2-carboxamide series. nih.gov

Modifications on the Carboximidamide Moiety: The carboximidamide group is a strong hydrogen bond donor and acceptor. Modifications here are often aimed at retaining these properties while improving others, such as metabolic stability or cell permeability. This can involve N-alkylation or substitution, though such changes can drastically alter the group's basicity and interaction profile. Often, research begins with the more synthetically accessible carboxamide (-C(=O)NH2) before progressing to the carboximidamide. documentsdelivered.comrsc.org

Impact of Substituent Effects on Biological Activity Profiles

The systematic modifications described above have profound effects on the biological activity of the resulting derivatives. SAR studies on closely related indole carboxamides reveal clear trends that guide drug design.

Halogen Substitution: The introduction of halogen atoms, particularly on the indole's benzene ring, consistently influences biological activity.

In a series of N-substituted indole-3-carboxamides evaluated for antioxidant properties, halogenated derivatives proved to be more active than their non-halogenated counterparts in scavenging superoxide (B77818) anions. nih.gov

Specifically, compounds with halo substituents at both ortho- and para-positions on an N-benzoyl ring demonstrated 100% inhibition of superoxide formation. nih.gov

In a different series of indole-2-carboxamides acting as CB1 receptor modulators, a chloro or fluoro group at the C5 position of the indole ring was found to enhance potency. nih.govnih.gov

Alkyl and Aryl Group Substitution:

For CB1 receptor allosteric modulators, SAR studies indicated that short alkyl groups at the C3 position of the indole ring were preferred. nih.govnih.gov

The introduction of a para-fluorobenzyl group at the N1 position of the indole ring was shown to have a significant impact on superoxide inhibition, especially when the N-benzamide ring was also mono-halogenated. nih.gov

In another study on antiproliferative indole-2-carboxamides, a 2-methylpyrrolidin-1-yl phenethyl derivative was identified as the most potent compound against four cancer cell lines, surpassing the reference drug doxorubicin (B1662922) in some cases. nih.gov This highlights the importance of the substituent attached to the carboxamide nitrogen.

Interactive Data Table: SAR of Indole-3-Carboxamide Derivatives as Antioxidants nih.gov

| Compound ID | N1-Substituent | N-Benzoyl Substituent | Superoxide Inhibition (%) at 10⁻³ M |

| 4 | H | 2,4-dichlorobenzoyl | 100 |

| 5 | H | 4-iodobenzoyl | 84 |

| 8 | 4-fluorobenzyl | 4-chlorobenzoyl | 100 |

| 9 | 4-fluorobenzyl | 4-iodobenzoyl | 100 |

Conformational Analysis and Stereochemical Contributions to Activity

The three-dimensional structure of a molecule is critical to its ability to interact with a biological target. Conformational analysis of indole derivatives investigates the spatial arrangement of atoms, which can be influenced by the rotation around single bonds.

For indole-3-carboxamides and related structures, a key conformational feature is the orientation of the carboxamide group relative to the indole plane. Resonance conjugation can lead to a lower-than-expected carbonyl stretching frequency in the infrared spectrum, suggesting that the formyl or carboxamide group is coplanar with the indole ring. researchgate.net This planarity can be crucial for effective π-stacking or other interactions within a receptor's active site.

While specific stereochemical studies on 2-Methyl-1H-indole-3-carboximidamide are not widely documented, research on related complex indoles demonstrates the importance of stereochemistry. The introduction of chiral centers, for example in substituents attached to the indole nucleus or the carboxamide nitrogen, can lead to enantiomers with significantly different biological activities. This difference arises because biological targets are chiral, and one enantiomer typically achieves a more optimal geometric and electronic fit with the binding site than the other.

Ligand-Target Interaction Profiling Based on SAR Data

SAR data provides crucial clues about how a ligand interacts with its target protein. By correlating structural changes with gains or losses in activity, researchers can build a model of the binding site, a process often aided by computational molecular docking studies. jocpr.commdpi.com

Hydrogen Bonding: The carboximidamide and carboxamide moieties are potent hydrogen bond donors and acceptors. arkat-usa.org SAR studies frequently show that this group is essential for activity, indicating its direct involvement in anchoring the ligand to the target protein through hydrogen bonds with amino acid residues like serine, threonine, or asparagine.

Hydrophobic Interactions: The indole nucleus itself is largely hydrophobic and can engage in van der Waals and π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. Substitutions on the indole ring with lipophilic groups can enhance these interactions.

Electronic Interactions: The placement of electron-donating or electron-withdrawing groups alters the electron distribution of the indole ring system. This can influence cation-π interactions or the strength of hydrogen bonds.

Molecular docking studies on related indole derivatives have helped visualize these interactions. For example, docking of 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde into bacterial protein targets helped ascertain its binding mode and efficiency. researchgate.net Similarly, docking of indole-benzo[d]imidazole derivatives into the active sites of bacterial enzymes revealed potential binding modes and helped explain their antimicrobial activity. mdpi.com These computational models, informed by SAR data, are invaluable for predicting how novel derivatives will bind and for guiding the design of more potent compounds. nih.gov

Exploration of Bioisosteric Replacements for Carboximidamide Group

Bioisosterism is a key strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. drughunter.comnih.gov The carboximidamide group, while important for target binding, can present challenges related to basicity and metabolic stability. Its bioisosteres are therefore of great interest.

The amide group, closely related to the carboximidamide, is a common starting point. However, amides themselves can be susceptible to enzymatic hydrolysis. drughunter.com Therefore, non-classical bioisosteres are often explored.

Potential Bioisosteres for the Carboximidamide/Carboxamide Group:

Heterocyclic Rings: Five-membered aromatic rings are frequently used as amide bioisosteres because they can mimic the hydrogen bonding properties and conformational rigidity of the amide bond while offering improved metabolic stability. drughunter.com

1,2,4-Triazoles: This ring system is a well-established amide isostere. drughunter.commdpi.com

Oxadiazoles and Imidazoles: These heterocycles also serve as effective replacements, altering the electronic and pharmacokinetic profile of the parent molecule. drughunter.com

Tetrazoles: Tetrazole is a well-known bioisostere for the carboxylic acid group, a precursor to the carboximidamide. nih.govzu.ac.ae It offers a similar acidic proton and spatial arrangement of hydrogen bond acceptors, but with improved metabolic stability and oral bioavailability. zu.ac.aenih.gov

Sulfonamides: The sulfonamide group has been investigated as a bioisostere for carboxylic acids and could be considered for carboximidamides. zu.ac.aenih.govresearchgate.net In studies of angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide increased drug efficacy threefold. zu.ac.ae

Computational and Theoretical Investigations of 2 Methyl 1h Indole 3 Carboximidamide Systems

Molecular Docking Simulations for Ligand-Target Interactions

Binding Mode Prediction and Key Residue Interactions

Predicting the binding mode of a ligand within a protein's active site is a foundational step in understanding its mechanism of action. For derivatives of 2-Methyl-1H-indole-3-carboximidamide, computational docking simulations are used to identify the most likely binding poses and the critical interactions that stabilize the ligand-protein complex.

Research on related indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives as dual inhibitors of Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE-1), two key targets in Alzheimer's disease, provides a template for these interactions. nih.gov It is hypothesized that the carboximidamide (guanidine) group is essential for activity. Specifically, the –NH group of the guanidine (B92328) moiety is proposed to form crucial hydrogen bonds with the catalytic dyad of BACE-1, namely the Asp32 and Asp228 residues. nih.gov

Furthermore, the indole (B1671886) ring structure itself contributes to binding. The N-benzylated heterocyclic fragment of related indole derivatives is reported to bind effectively to the peripheral anionic site (PAS) of AChE. nih.gov The binding pocket of AChE is characterized as a long, narrow gorge containing key amino acid residues. nih.gov In other related indole-2-carboxamide systems targeting the protein MmpL3, binding is characterized by a hydrophobic enclosure formed by residues such as LEU637, TYR641, PHE644, PHE255, TYR252, and ILE248. nih.gov These findings suggest that the binding of 2-Methyl-1H-indole-3-carboximidamide derivatives is likely a multifactorial event, involving specific hydrogen bonds via the carboximidamide group and hydrophobic interactions involving the indole core.

Affinity Scoring and Ranking of Derivatives

Following docking studies, scoring functions are used to estimate the binding affinity of different derivatives, allowing for their ranking and prioritization for synthesis and experimental testing. In a study of novel indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives, 41 new compounds were synthesized and evaluated for their inhibitory activity against AChE and BACE-1. nih.gov The results, measured as IC50 values (the concentration of an inhibitor required to reduce an enzyme's activity by 50%), demonstrate how computational insights can lead to the identification of potent leads.

The table below presents a selection of these derivatives and their corresponding biological activities, illustrating the process of ranking compounds based on their inhibitory potency.

| Compound ID | Substituent (R) | AChE IC50 (μM) | BACE-1 IC50 (μM) |

|---|---|---|---|

| 1a | H | >100 | >100 |

| 1d | 4-Cl | 85.12 ± 1.12 | 72.15 ± 0.98 |

| 1g | 4-OH | 62.14 ± 0.89 | 59.24 ± 1.04 |

| 1l | 3,4,5-tri-OCH3 | 39.18 ± 1.01 | 45.19 ± 1.15 |

| 1n | 2-NO2 | >100 | >100 |

| 1q | 4-N(CH3)2 | 55.21 ± 0.95 | 68.32 ± 1.09 |

Data sourced from a study on indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of a ligand-protein complex and for refining binding energy calculations. researchgate.net

Conformational Dynamics and Stability of Ligand-Protein Complexes

MD simulations are used to analyze the stability of the predicted binding poses. researchgate.net By simulating the complex in a solvated, physiological-like environment, researchers can observe how the ligand and protein adapt to each other. nih.govh-its.org A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. researchgate.net A stable RMSD plot over time suggests that the ligand remains securely bound in its predicted pose and that the protein maintains its structural integrity. mdpi.com

In studies of related indole derivatives, MD simulations were performed to analyze the intricacies of the molecules' binding to their target proteins. nih.govnih.gov These simulations take into account the flexibility of the protein and the behavior of surrounding water molecules, providing a more accurate and realistic model of the binding event than static docking alone. nih.gov The analysis of conformational dynamics can reveal subtle changes and motions that are critical for biological function and ligand recognition. nih.gov

Free Energy Calculations (e.g., MMPBSA) for Binding

To obtain a more accurate estimation of binding affinity, post-processing methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are applied to the trajectories generated by MD simulations. chemisgroup.usescholarship.org This method calculates the binding free energy (ΔG_bind) by combining molecular mechanics energy terms with continuum solvation models. nih.gov

The MM/PBSA method is widely used to validate docking results and re-rank candidate compounds due to its strong correlation with experimental data. chemisgroup.us The total binding free energy is decomposed into several components, providing insight into the driving forces of the interaction.

| Energy Component | Description |

|---|---|

| ΔE_vdw | Van der Waals energy, representing non-polar interactions. |

| ΔE_elec | Electrostatic energy from atomic charges. |

| ΔG_polar | Polar contribution to the solvation free energy. |

| ΔG_nonpolar | Non-polar contribution to the solvation free energy, often calculated from the solvent-accessible surface area (SASA). |

| ΔG_bind | Total Binding Free Energy (ΔE_vdw + ΔE_elec + ΔG_polar + ΔG_nonpolar) |

Components of MM/PBSA binding free energy calculation. nih.govresearchgate.net

A more negative ΔG_bind value indicates a stronger and more favorable binding interaction between the ligand and the protein. This analysis helps to refine the selection of derivatives for further development.

Structure-Based Design and Virtual Screening Methodologies

Structure-based design and virtual screening are powerful strategies for discovering novel inhibitors. These methodologies leverage the three-dimensional structural information of a target protein to identify or design compounds that are predicted to bind with high affinity and selectivity.

One successful approach is molecular hybridization , where structural features from different known inhibitors are combined to create a new chemical entity with improved or dual-target activity. nih.gov For instance, indole and guanidine moieties can be combined in a single scaffold to interact with key sites in both AChE and BACE-1. nih.gov

Virtual screening involves the computational screening of large libraries of chemical compounds against a protein target. nih.gov This process uses high-throughput molecular docking to rapidly assess thousands or even millions of molecules, filtering them down to a manageable number of "hits" for experimental validation. mdpi.com This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds that are most likely to be active, saving time and resources compared to traditional high-throughput screening of physical compounds. nih.gov

Analytical Methodologies for 2 Methyl 1h Indole 3 Carboximidamide Research

Spectroscopic Characterization Techniques in Synthetic and Mechanistic Studies

Spectroscopic methods are indispensable tools in the study of organic compounds. They rely on the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of a related compound, methyl 2-methyl-1H-indole-3-carboxylate, specific signals confirm the presence of different protons. For instance, a broad singlet for the NH proton is typically observed around δ 8.48 ppm. The aromatic protons of the indole (B1671886) ring appear as multiplets between δ 7.19 and δ 8.09 ppm. The methyl group at the C2 position shows a characteristic singlet at approximately δ 2.74 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For methyl 2-methyl-1H-indole-3-carboxylate, the carbonyl carbon of the ester group appears at δ 166.7 ppm. The carbons of the indole ring resonate in the range of δ 104.3 to δ 144.3 ppm, while the methyl carbon at C2 is found at a much lower chemical shift, around δ 14.2 ppm. mdpi.com

These values provide a reference for the expected chemical shifts in the analogous 2-Methyl-1H-indole-3-carboximidamide, though the substitution of the carboximidamide group would induce notable changes in the electronic environment and, consequently, the NMR shifts, particularly for the C3 carbon and adjacent protons.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Indole Compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH (Indole) | 8.48 (brs) | - |

| Ar-H | 7.19-8.09 (m) | 104.3-144.3 |

| C2-CH₃ | 2.74 (s) | 14.2 |

| C=O (Ester) | - | 166.7 |

Data is for Methyl 2-methyl-1H-indole-3-carboxylate and is illustrative. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations. For 2-Methyl-1H-indole-3-carboximidamide, key absorptions would be expected for the N-H, C=N, and C-N bonds.

N-H Stretching: The indole N-H group typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. The amine (NH₂) and imine (=NH) groups of the carboximidamide moiety would also exhibit N-H stretching bands in this range. Primary amines often show two distinct peaks. bipublication.com

C=N Stretching: The carbon-nitrogen double bond (imine) of the carboximidamide group would present a characteristic stretching band around 1640-1690 cm⁻¹.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring are found in the 1450-1600 cm⁻¹ region. bipublication.com

For a related compound, methyl 1-benzyl-5-cyano-2-phenyl-1H-indole-3-carboxylate, a strong carbonyl (C=O) absorption is seen at 1703 cm⁻¹. mdpi.com In 2-Methyl-1H-indole-3-carboximidamide, this would be replaced by the characteristic absorptions of the carboximidamide group.

Table 2: Expected IR Absorption Frequencies for 2-Methyl-1H-indole-3-carboximidamide

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (Indole & Carboximidamide) | 3300 - 3500 |

| C-H (Aromatic & Methyl) | 2850 - 3100 |

| C=N (Imine) | 1640 - 1690 |

| C=C (Aromatic) | 1450 - 1600 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular formula.

For a series of 2-methyl-1H-indole-3-carboxylate derivatives, HRMS with electrospray ionization (ESI) consistently confirmed the molecular formulas by detecting the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. mdpi.com For example, methyl 2-methyl-1H-indole-3-carboxylate (C₁₁H₁₂NO₂) has a calculated [M+H]⁺ of 190.0863 and was observed at m/z 190.0874. mdpi.com The fragmentation pattern of indole derivatives often involves characteristic losses, such as the cleavage of substituent groups and the breaking of the heterocyclic ring system. nih.gov

For 2-Methyl-1H-indole-3-carboximidamide (C₁₀H₁₁N₃), the expected exact mass would be determined, and its fragmentation would likely involve the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the carboximidamide group, alongside fragmentation of the indole core.

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the compound's electronic structure. Indole and its derivatives typically exhibit strong absorption bands in the UV region.

For instance, indole-3-carboxylic acid shows a distinct absorption maximum (λmax) at 278 nm. researchgate.net The parent compound, 2-methyl-1H-indole, also displays absorption in this region of the UV spectrum. nist.gov The specific λmax values for 2-Methyl-1H-indole-3-carboximidamide would be influenced by the conjugation between the indole ring and the carboximidamide group. This technique is also useful for quantitative analysis, as the absorbance is proportional to the concentration of the compound in a solution, following the Beer-Lambert law.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for separating components of a mixture, allowing for the purification of the target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. In the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, semi-preparative HPLC was used for purification. mdpi.com The purity of the final products is often determined by analytical HPLC, where a sharp, single peak indicates a pure compound.

For example, in the purification of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate, a retention time (tR) of 6.1 minutes was recorded using a specific methanol/water mobile phase. mdpi.com The retention time is a characteristic property of a compound under a given set of HPLC conditions (e.g., column type, mobile phase composition, flow rate). This method is crucial for verifying the purity of a research compound like 2-Methyl-1H-indole-3-carboximidamide before further studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify volatile organic compounds (VOCs) within a sample. nih.govresearchtrend.net This technique is particularly valuable for analyzing the volatile products that may arise from the synthesis or degradation of 2-Methyl-1H-indole-3-carboximidamide. The process involves a gas chromatograph that separates chemical mixtures into individual components, which are then identified by a mass spectrometer. nih.gov

The general workflow for GC-MS analysis begins with sample introduction, often employing a headspace solid-phase microextraction (HS-SPME) fiber to adsorb volatile compounds from the sample matrix. mdpi.com This pre-concentration step enhances the sensitivity of the analysis. The fiber is then transferred to the GC inlet, where the adsorbed analytes are thermally desorbed and carried by an inert gas (such as helium) into a capillary column. researchtrend.netmdpi.com

The separation of compounds within the column is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). The GC oven temperature is typically programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and chemical properties. mdpi.commdpi.com

As the separated compounds exit the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible manner. mdpi.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. By comparing these spectra to established libraries (e.g., NIST library) and their retention indices, researchers can identify the volatile products. researchtrend.net Semi-quantitative analysis can be achieved by using an internal standard. mdpi.com This methodology allows for the detailed characterization of volatile profiles associated with reactions involving 2-Methyl-1H-indole-3-carboximidamide.

Quantitative Assays for Biological Activity Determination

To understand the biological relevance of 2-Methyl-1H-indole-3-carboximidamide, a variety of quantitative assays are employed. These assays are designed to measure specific biological activities, such as enzyme inhibition or effects on cell viability, providing crucial data on the compound's potential therapeutic applications.

Enzymatic activity assays are fundamental for determining if a compound can modulate the function of a specific enzyme. In the context of neurodegenerative diseases, the kynurenine (B1673888) pathway (KP) is a major route of tryptophan metabolism and a key area of interest. nih.govnih.gov This pathway produces several neuroactive metabolites, and its dysregulation is implicated in various disorders. nih.gov

The initial and rate-limiting step of the KP is the conversion of L-tryptophan to L-kynurenine (KYN), a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov KYN can then be metabolized through two main branches: one leading to the production of the neuroprotective kynurenic acid (KYNA) by kynurenine aminotransferases (KATs), and another leading to the pro-oxidant 3-hydroxykynurenine (3-HK) by kynurenine monooxygenase (KMO). nih.gov

To assess the effect of 2-Methyl-1H-indole-3-carboximidamide on this pathway, researchers can measure the changes in the concentrations of these key metabolites. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust technique for this purpose. HPLC separates the metabolites in a sample mixture, and the DAD detector measures the absorbance of each compound across a range of wavelengths as it elutes from the column. This allows for both the identification (based on retention time and UV spectrum) and quantification of multiple metabolites like KYN, KYNA, and 3-HK in a single run. By comparing the metabolite levels in an enzyme preparation with and without the test compound, one can determine if 2-Methyl-1H-indole-3-carboximidamide inhibits or activates key enzymes in the pathway.

Cell-based assays are critical for evaluating the effect of a compound on living cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability, proliferation, or cytotoxicity. nih.govhimedialabs.com The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product that is insoluble in water. nih.govhimedialabs.com

The general procedure involves seeding cells in a multi-well plate and allowing them to attach. The cells are then treated with various concentrations of the compound of interest, such as 2-Methyl-1H-indole-3-carboximidamide, for a defined period. Following incubation, the MTT reagent is added to each well. After a few hours of incubation, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals. nih.gov The absorbance of the resulting colored solution is then measured using a microplate reader, typically at a wavelength around 490-570 nm. nih.govnih.gov A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity, which can be interpreted as reduced cell viability or inhibition of cell proliferation.

For instance, in a study on pancreatic cancer cell lines, treatment with a related compound, methyl-indole, resulted in a dose-dependent suppression of cell viability as measured by the MTT assay. nih.gov The viability of Capan-1 cells was significantly reduced, with a 5 µM concentration of methyl-indole suppressing viability to 23% after 48 hours of treatment. nih.gov Such data allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. researchgate.net

Inhibition assays can also be more specific, targeting particular enzymes implicated in a disease. For example, derivatives of indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and BACE 1, two enzymes central to Alzheimer's disease pathology. nih.gov These assays measure the enzymatic activity in the presence of the inhibitor and allow for the calculation of IC50 values, providing a quantitative measure of the compound's potency as an inhibitor. nih.gov

Data Tables

Table 1: Example of Methyl-Indole Effect on Pancreatic Cancer Cell Viability (MTT Assay) Data derived from a study on a related indole compound demonstrating the application of the MTT assay. nih.gov

| Cell Line | Methyl-Indole Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| Capan-1 | 0 (Control) | 48 | 100 |

| Capan-1 | 0.25 | 48 | ~90 |

| Capan-1 | 0.5 | 48 | ~75 |

| Capan-1 | 1.0 | 48 | ~60 |

| Capan-1 | 2.0 | 48 | ~45 |

| Capan-1 | 3.0 | 48 | ~35 |

| Capan-1 | 4.0 | 48 | ~28 |

| Capan-1 | 5.0 | 48 | 23 |

Future Research Directions and Translational Opportunities in Indole Carboximidamide Chemistry

Development of Advanced Synthetic Routes for Complex Analogues

The creation of diverse libraries of 2-Methyl-1H-indole-3-carboximidamide analogues with varied substitution patterns is crucial for comprehensive structure-activity relationship (SAR) studies. While classical methods for indole (B1671886) synthesis exist, future efforts should be directed towards more efficient, versatile, and sophisticated synthetic strategies.

One promising avenue is the advancement of palladium-catalyzed intramolecular oxidative coupling reactions. Recent studies have demonstrated the utility of this method for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, which are key precursors to the corresponding carboximidamides. mdpi.comresearchgate.net The optimization of these reactions, particularly through the use of microwave-assisted synthesis , can significantly reduce reaction times and improve yields, facilitating the rapid generation of a wide array of analogues. mdpi.comresearchgate.net

Furthermore, the development of catalyst-controlled C-H functionalization represents a frontier in the synthesis of complex indole derivatives. chemrxiv.orgresearchgate.net This approach allows for the direct introduction of functional groups at various positions of the indole ring with high regioselectivity. nih.govbohrium.comchim.it For instance, rhodium(I)/silver(I) and iridium(III)/silver(I) co-catalyst systems have been shown to selectively functionalize the C2 and C3 positions of indole-3-carboxamides. chemrxiv.orgresearchgate.net Adapting these methodologies to the 2-Methyl-1H-indole-3-carboximidamide scaffold would enable the synthesis of previously inaccessible analogues with unique pharmacological profiles. The ability to selectively modify the indole core is essential for fine-tuning the biological activity and pharmacokinetic properties of these compounds.

Future synthetic strategies should also focus on the late-stage functionalization of the 2-Methyl-1H-indole-3-carboximidamide core. This would involve developing robust reactions that can tolerate the existing functional groups and allow for the introduction of diverse substituents in the final steps of the synthesis. Such approaches would be highly valuable for generating focused libraries of compounds for biological screening.

| Synthetic Strategy | Key Features | Potential Advantages for Analogue Synthesis |

| Palladium-Catalyzed Heterocyclization | Intramolecular oxidative coupling. | Efficient construction of the core indole scaffold from readily available starting materials. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, and access to a wider range of reaction conditions. |

| Catalyst-Controlled C-H Functionalization | Direct and regioselective introduction of functional groups. | Access to novel substitution patterns, late-stage diversification of lead compounds. |

Exploration of Novel Biological Targets and Therapeutic Pathways

While the full spectrum of biological activities for 2-Methyl-1H-indole-3-carboximidamide is yet to be elucidated, the broader class of indole derivatives has shown promise against a multitude of diseases. A key future direction is the systematic screening of 2-Methyl-1H-indole-3-carboximidamide and its analogues against a diverse panel of biological targets to uncover novel therapeutic applications.

Initial research on related indole-3-carboxylic acid derivatives has pointed towards potential antihypertensive activity through the antagonism of the angiotensin II receptor 1 (AT1). nih.gov This suggests that the 2-Methyl-1H-indole-3-carboximidamide scaffold could be a valuable starting point for the development of new cardiovascular drugs.

Furthermore, the indole nucleus is a common feature in molecules targeting various enzymes and receptors implicated in cancer. For instance, indole-2-carboxamides have been investigated as inhibitors of the cannabinoid CB1 receptor and as photoactivatable modulators. nih.gov Given the structural similarities, it is plausible that 2-Methyl-1H-indole-3-carboximidamide derivatives could interact with novel targets in oncology.

Future research should employ high-throughput screening (HTS) and phenotypic screening approaches to identify the biological targets of 2-Methyl-1H-indole-3-carboximidamide and its analogues. Once a target is identified, detailed mechanistic studies will be necessary to understand the mode of action and to guide further lead optimization. The exploration of new therapeutic pathways will be instrumental in expanding the potential applications of this chemical scaffold.

Design and Application of Indole Carboximidamides as Chemical Probes

The development of chemical probes is essential for dissecting complex biological processes. The 2-Methyl-1H-indole-3-carboximidamide scaffold, with its potential for diverse functionalization, is well-suited for the design of such tools. By incorporating reporter groups, such as fluorescent dyes or biotin (B1667282) tags, into the structure, researchers can create probes to visualize and track the localization and interactions of their biological targets in living cells.

For example, photoactivatable functionalities have been successfully incorporated into indole-2-carboxamide structures to study their interaction with the cannabinoid CB1 receptor. nih.gov A similar strategy could be applied to 2-Methyl-1H-indole-3-carboximidamide to develop photoaffinity labeling probes. These probes would allow for the covalent labeling and subsequent identification of the direct binding partners of these compounds, providing invaluable insights into their mechanism of action.

Furthermore, the development of fluorescently labeled 2-Methyl-1H-indole-3-carboximidamide analogues could enable the use of advanced microscopy techniques, such as fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM), to study the dynamics of target engagement in real-time. The insights gained from these studies would not only advance our understanding of fundamental biology but also aid in the rational design of more potent and selective therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be leveraged to accelerate the design and optimization of 2-Methyl-1H-indole-3-carboximidamide derivatives.

By building predictive models based on existing SAR data, AI algorithms can rapidly screen virtual libraries of compounds and identify those with the highest probability of being active against a specific target. This in silico screening can significantly reduce the time and resources required for experimental testing.

Moreover, generative AI models can be used to design novel 2-Methyl-1H-indole-3-carboximidamide analogues with desired properties. These models can learn the underlying chemical patterns from a given dataset and generate new molecules that are predicted to have improved potency, selectivity, and pharmacokinetic profiles.

The use of AI and ML can also aid in the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. By identifying potential liabilities early in the drug discovery process, researchers can prioritize the synthesis of compounds with a higher likelihood of success in clinical development. The synergy between computational and experimental approaches will be a key driver of innovation in the field of indole carboximidamide chemistry.

Sustainable and Green Chemistry Approaches in Indole Carboximidamide Synthesis

As the pharmaceutical industry increasingly embraces sustainability, the development of green and eco-friendly synthetic methods is of paramount importance. Future research on 2-Methyl-1H-indole-3-carboximidamide should prioritize the implementation of green chemistry principles to minimize the environmental impact of its synthesis.

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of catalytic processes that operate under milder reaction conditions. For instance, the use of microwave-assisted synthesis not only accelerates reactions but can also reduce energy consumption compared to conventional heating methods. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methyl-1H-indole-3-carboximidamide with high purity?

- Methodology : Use a multi-step synthesis starting with indole derivatives, such as indole-3-carboxylic acid precursors. For example, ethyl indole-2-carboxylate () can be modified via reductive amination or amidine formation. Purification via column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) ensures high purity. Validate purity via HPLC (≥95%, as in ) and (e.g., CDCl solvent, 300 MHz for peak resolution) .

Q. Which spectroscopic techniques are critical for characterizing 2-Methyl-1H-indole-3-carboximidamide?

- Methodology :

- NMR Spectroscopy : and NMR in deuterated solvents (e.g., DMSO-d) to confirm the indole core and carboximidamide substituents.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., CHN, expected ~189.10 g/mol).

- FT-IR : Peaks at ~3400 cm (N-H stretch) and 1650 cm (C=N stretch) confirm functional groups .

Q. How to design an initial biological screening protocol for this compound?

- Methodology :

- In vitro assays : Test antiproliferative activity using MTT assays (e.g., IC against cancer cell lines like MCF-7 or HepG2).

- Apoptosis markers : Measure caspase-3/7 activation (fluorometric assays) and Annexin V staining (flow cytometry) to assess apoptotic pathways, as demonstrated in indole-2-carboxamide studies .

Advanced Research Questions

Q. How to optimize synthetic yield while minimizing byproducts in large-scale reactions?

- Methodology :

- Reaction monitoring : Use in situ FT-IR or LC-MS to track intermediates.

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).

- Scale-up adjustments : Maintain stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl chloride) and control temperature gradients (≤5°C deviation) to suppress side reactions .

Q. What strategies resolve contradictions in reported biological activity data for indole derivatives?

- Methodology :

- Meta-analysis : Compare datasets across studies (e.g., IC variability) using statistical tools (ANOVA, Tukey’s test).

- Structural analogs : Synthesize and test derivatives (e.g., 6-Iodo-1H-indole-3-carbaldehyde in ) to isolate substituent effects.

- Assay standardization : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Q. How to design a structure-activity relationship (SAR) study for carboximidamide analogs?

- Methodology :

- Substituent variation : Introduce methyl, halogen, or aryl groups at positions 2, 5, or 6 of the indole ring.

- Computational modeling : Use PubChem’s SMILES data (e.g., Canonical SMILES: C1=CC2=C(C=C1I)NC=C2C=O in ) to predict binding affinity via molecular docking (AutoDock Vina).

- Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., carboximidamide NH) using Schrödinger Suite .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/ethyl acetate).

- Refinement tools : Use SHELXL ( ) for small-molecule refinement. Key parameters: R-factor ≤ 0.05, wR ≤ 0.15.

- Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Methodological Considerations

Q. How to ensure safe handling and waste disposal during synthesis?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles ( ).

- Waste segregation : Store toxic byproducts separately (e.g., heavy metal catalysts) and dispose via certified hazardous waste services.

- Spill management : Neutralize acidic residues with sodium bicarbonate before cleanup ( ).

Q. What cheminformatics tools predict synthetic accessibility and retrosynthetic pathways?

- Tools :

- PubChem’s Pistachio/BKMS_Metabolic : Predict plausible routes using template-based relevance heuristics ().

- RetroSynth : Prioritize routes with minimal steps (≤5) and high atom economy (>70%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.